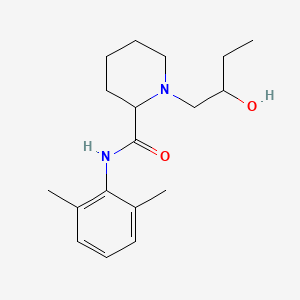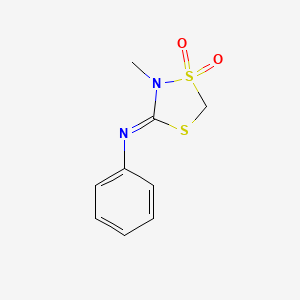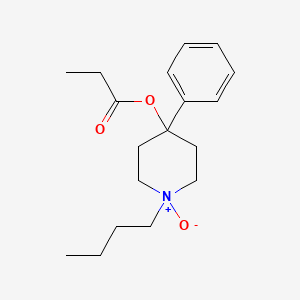
Arsonic acid, (1,1'-biphenyl)-2-YL-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsonic acid, (1,1’-biphenyl)-2-YL-, monosodium salt is an organoarsenic compound that features a biphenyl group bonded to an arsonic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of arsonic acid, (1,1’-biphenyl)-2-YL-, monosodium salt typically involves the reaction of biphenyl derivatives with arsenic-containing reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of aryl halides with arylboronic acids in the presence of a palladium catalyst and a base . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Arsonic acid, (1,1’-biphenyl)-2-YL-, monosodium salt can undergo various chemical reactions, including:
Oxidation: The arsonic acid moiety can be oxidized to form arsonate derivatives.
Reduction: Reduction reactions can convert the arsonic acid group to arsine derivatives.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (for nitration), halogens (for halogenation), and sulfuric acid (for sulfonation).
Major Products
Oxidation: Arsonate derivatives.
Reduction: Arsine derivatives.
Substitution: Various substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Arsonic acid, (1,1’-biphenyl)-2-YL-, monosodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of arsonic acid, (1,1’-biphenyl)-2-YL-, monosodium salt involves its interaction with molecular targets and pathways. In biological systems, the compound can interact with proteins and enzymes, potentially inhibiting their activity. The biphenyl group may facilitate binding to hydrophobic pockets in target molecules, while the arsonic acid moiety can form covalent bonds with nucleophilic residues, such as cysteine thiols .
Comparación Con Compuestos Similares
Similar Compounds
Phenylarsenic acid: Similar structure but lacks the biphenyl group.
Arsanilic acid: Contains an amino group instead of the biphenyl moiety.
Roxarsone: An organoarsenic compound with a different aromatic substituent.
Uniqueness
The biphenyl moiety enhances the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
63992-35-8 |
|---|---|
Fórmula molecular |
C12H10AsNaO3 |
Peso molecular |
300.12 g/mol |
Nombre IUPAC |
sodium;hydroxy-(2-phenylphenyl)arsinate |
InChI |
InChI=1S/C12H11AsO3.Na/c14-13(15,16)12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,(H2,14,15,16);/q;+1/p-1 |
Clave InChI |
ONCSSBGLXRGGAV-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2[As](=O)(O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide](/img/structure/B14489540.png)
![1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine](/img/structure/B14489548.png)

methyl}thymidine](/img/structure/B14489555.png)



![4-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]aniline](/img/structure/B14489586.png)
![Dimethyl(1-phenylethoxy)[2-(trimethylsilyl)phenyl]silane](/img/structure/B14489588.png)


